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Introduction

Psoralens are naturally occurring tricyclic compounds that intercalate into duplex DNA.[1][2]
Upon photoactivation with long-wave ultraviolet light (UVA), psoralens form covalent
monoadducts and interstrand crosslinks (ICLs) with thymine bases, preferentially at 5-TpA
sites.[1][3] ICLs are highly cytotoxic lesions as they block fundamental DNA metabolic
processes such as replication and transcription.[1][4] Consequently, cells have evolved
complex DNA repair pathways to remove these lesions. The deliberate induction of ICLs using
psoralens provides a powerful experimental system to study the mechanisms of DNA repair
and to screen for drugs that modulate these pathways. This document provides detailed
application notes and protocols for utilizing psoralen ICL assays in DNA repair studies.

Principle of the Assay

The psoralen ICL assay is based on the controlled induction of DNA damage by a psoralen
derivative (e.g., 8-methoxypsoralen (8-MOP), 4,5',8-trimethylpsoralen (TMP), or synthetic
derivatives like 8-propargyloxypsoralen (8-POP)) and subsequent activation by a precise dose
of UVA light.[1][5] The formation of ICLs triggers a cellular DNA damage response, leading to
the activation of specific repair pathways. The efficiency of ICL formation and the subsequent
repair can be quantified using various molecular and cellular techniques. By analyzing the rate
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of ICL removal or the cellular consequences of unrepaired lesions, researchers can gain
insights into the functionality of DNA repair pathways and identify potential therapeutic targets.

Applications in Research and Drug Development

o Elucidation of DNA Repair Pathways: Psoralen-induced ICLs are repaired by a network of
pathways, including Nucleotide Excision Repair (NER), Homologous Recombination (HR),
and the Fanconi Anemia (FA) pathway.[3][6] By studying cells deficient in specific repair
proteins, the roles of these pathways in ICL recognition, unhooking, and repair can be
dissected.

o High-Throughput Screening for DNA Repair Inhibitors: The assay can be adapted for high-
throughput screening to identify small molecules that inhibit ICL repair.[7] Such inhibitors
have potential as sensitizing agents for cancer chemotherapeutics that induce ICLs (e.g.,
cisplatin, mitomycin C).

» Evaluation of Genotoxicity: The psoralen ICL assay can be used to assess the genotoxic
potential of chemical compounds or physical agents by measuring their ability to induce DNA
crosslinks.

o Cancer Therapy Research: Many anti-cancer drugs function by inducing ICLs.[8]
Understanding the repair mechanisms for psoralen-induced ICLs can provide insights into
the development of drug resistance and strategies to overcome it.

Signaling Pathways in Psoralen ICL Repair

The repair of psoralen-induced ICLs is a complex process involving multiple enzymatic
activities and signaling cascades. The specific pathway utilized can depend on the phase of the
cell cycle and the nature of the crosslink. A simplified overview of the key steps is depicted
below.
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Figure 1: Simplified Psoralen ICL Repair Pathway. This diagram illustrates the major steps in
the repair of a psoralen-induced interstrand crosslink, including recognition, unhooking, lesion
bypass, and final repair.

Experimental Protocols
Protocol 1: Induction of Psoralen ICLs in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with a
psoralen derivative and UVA light to induce ICLs.

Materials:

o Mammalian cell line of interest (e.g., HelLa, primary fibroblasts)
o Complete cell culture medium

o Psoralen derivative stock solution (e.g., 8-MOP in DMSO)

e Phosphate-buffered saline (PBS)

e UVA light source (365 nm) with a calibrated radiometer

e Cell culture dishes
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Procedure:

Cell Seeding: Seed cells in appropriate culture dishes and grow to the desired confluency
(typically 70-80%).

Psoralen Incubation: Aspirate the culture medium and wash the cells once with PBS. Add
fresh medium containing the desired final concentration of the psoralen derivative (e.g., 1-
50 uM for 8-MOP or 8-POP).[1] Incubate for a specified time (e.g., 30-60 minutes) at 37°C in
the dark to allow for psoralen intercalation into the DNA.

UVA Irradiation: Remove the psoralen-containing medium and wash the cells twice with
PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation.

UVA Exposure: Place the cell culture dish on a pre-chilled plate on ice and irradiate with a
UVA light source (365 nm). The UVA dose (in J/m?2) should be carefully controlled and
measured with a radiometer.[1]

Post-Irradiation: After irradiation, remove the PBS and add fresh, pre-warmed complete
culture medium.

Incubation for Repair: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to
allow for DNA repair before proceeding with downstream analysis.

Protocol 2: Quantification of ICLs using a Modified
Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs.

ICLs physically link the two DNA strands, reducing the migration of DNA out of the nucleus

under denaturing conditions.

Materials:

Psoralen-treated and control cells

Low-melting-point agarose

Frosted microscope slides
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 Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
o Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

o Neutralization buffer (0.4 M Tris, pH 7.5)

e DNA stain (e.g., SYBR Gold)

e Fluorescence microscope with appropriate filters

o Comet scoring software

Procedure:

o Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS at a concentration
of 1 x 10° cells/mL.

o Embedding in Agarose: Mix 10 pL of the cell suspension with 120 pL of molten low-melting-
point agarose (0.5% in PBS) at 37°C.[8] Pipette the mixture onto a pre-coated frosted
microscope slide and cover with a coverslip. Allow the agarose to solidify on a chilled plate.

 Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least
1 hour at 4°C.

o Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with
fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for
DNA unwinding.

o Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current
(e.g., 300 mA) for 20-30 minutes.

» Neutralization and Staining: Gently remove the slides from the tank and neutralize them by
washing three times with neutralization buffer for 5 minutes each. Stain the DNA with a
fluorescent dye.

» Imaging and Analysis: Visualize the comets using a fluorescence microscope. The "comet
tail moment" is quantified using specialized software. A decrease in the tail moment in
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psoralen-UVA treated cells compared to control cells (treated with a DNA-breaking agent
like H202) indicates the presence of ICLs.[1]
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Figure 2: Workflow for the Modified Alkaline Comet Assay. This diagram outlines the key steps
for quantifying interstrand crosslinks using the comet assay.

Protocol 3: LC-MS/MS for Absolute Quantification of
ICLs and Monoadducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and
specific method for the absolute quantification of psoralen-DNA adducts.

Materials:

Genomic DNA isolated from treated and control cells

Nuclease P1

LC-MS/MS system

Stable isotope-labeled internal standards for ICLs and monoadducts

Procedure:

Genomic DNA Isolation: Isolate high-purity genomic DNA from cells using a standard DNA
extraction kit or protocol.

» Enzymatic Digestion: Digest the genomic DNA to individual nucleotides and adducts. A key
step is the use of nuclease P1, which can liberate the psoralen-ICL as a tetranucleotide.[9]

o Sample Preparation: Prepare the digested DNA samples for LC-MS/MS analysis, which may
include solid-phase extraction for sample cleanup and concentration. Spike the samples with
known amounts of stable isotope-labeled internal standards.

o LC-MS/MS Analysis: Separate the digested DNA components using liquid chromatography
and detect the specific ICL and monoadduct species by tandem mass spectrometry.

o Quantification: Quantify the amount of each adduct by comparing the signal intensity of the
native adduct to its corresponding internal standard. The results are typically expressed as
the number of adducts per 10° or 103 nucleotides.[9]
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Data Presentation

Quantitative data from psoralen ICL assays should be presented in a clear and organized
manner to facilitate comparison between different experimental conditions.

Table 1. Quantification of 8-MOP Induced DNA Adducts by LC-MS/MS

R 8-MOP-ICL 8-MOP-MA1 8-MOP-MA2 8-MOP-MA3
ose
(3lem?) (lesions/103 (adducts/10© (adducts/106 (adducts/108
cm
nucleotides) nucleotides) nucleotides) nucleotides)
0.5 Not specified 7.6 1.9 7.2
10.0 Not specified 2.2 9.9 50.8

Data synthesized
from a study on
human cells
treated with 8-
MOP and varying
doses of UVA
light.[9] "MA"
refers to

monoadduct.

Table 2: Quantification of S59 Induced DNA Adducts by LC-MS/MS
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S59-ICL S59-MA1
(lesions/1  (adducts/
0® 106

nucleotid

UVA Dose

(Jlcm?) .
nucleotid

es) es)

S59-MA2
(adducts/
108
nucleotid
es)

S59-MA3
(adducts/
106
nucleotid
es)

S59-MA4
(adducts/
106
nucleotid
es)

S59-MA5
(adducts/
106
nucleotid
es)

0.5 3.9 2147

105.7

25.0

32.3

21.6

10.0 12.8 18.9

39.5

21.0

146.2

26.1

Data
synthesize
d from a
study on
human
cells
treated
with the
psoralen
derivative
S59.[9]
This
demonstrat
es the
differential
formation
of ICLs and
various
monoaddu
cts with
different
psoralen
compound
s and UVA

doses.

Conclusion
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The psoralen interstrand crosslink assay is a versatile and informative tool for studying the
intricate processes of DNA repair. The protocols and data presentation formats provided here
offer a framework for researchers, scientists, and drug development professionals to effectively
utilize this assay in their work. The ability to control the timing and dose of a specific type of
DNA damage makes the psoralen ICL assay patrticularly valuable for dissecting cellular
responses to genotoxic stress and for the development of novel therapeutic strategies targeting
DNA repair pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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